N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide
Overview
Description
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide is a compound belonging to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 2-oxo-1,3-dihydrobenzimidazole with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to DNA and proteins, affecting their function. This compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
- N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
- N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide
Uniqueness
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide is unique due to its diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature may enhance its binding affinity to biological targets and improve its therapeutic potential.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(22-16-11-12-17-18(13-16)24-21(26)23-17)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,25)(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHVRDXIMGADR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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